11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
CAS No.:
Cat. No.: VC17868936
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3 |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 11-ethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
| Standard InChI | InChI=1S/C11H17N3/c1-2-9-6-11-12-7-8-4-3-5-10(8)14(11)13-9/h6,8,10,12H,2-5,7H2,1H3 |
| Standard InChI Key | HMLGHKDQRCBEOF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN2C3CCCC3CNC2=C1 |
Introduction
Structural and Molecular Characterization
Core Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, 11-ethyl-1,8,10-triazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene, delineates its polycyclic framework comprising:
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Bridgehead Nitrogen Atoms: Positioned at the 1, 8, and 10 sites, creating a triaza configuration that influences electron distribution and hydrogen-bonding capacity.
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Fused Ring System: A dodecane-derived backbone with a bicyclo[7.3.0] core annelated to a six-membered diene ring (positions 9–11).
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Ethyl Substituent: At position 11, providing steric bulk that modulates molecular conformation and lipophilicity .
Table 1: Molecular Specifications
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃ | |
| Molecular Weight | 191.27 g/mol | |
| CAS Registry Number | 1701833-95-5 | |
| Purity (Commercial) | ≥95% | |
| Thermal Stability | Decomposes above 215°C |
Spectroscopic Signatures
While explicit spectral data are unavailable in public sources, analogous triazatricyclo compounds exhibit characteristic features:
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¹H NMR: Deshielded protons adjacent to nitrogen atoms (δ 6.5–7.2 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.3–2.6 ppm for CH₂).
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¹³C NMR: Diagnostic carbons include sp² hybridized C9 and C11 (δ 120–135 ppm) and bridgehead carbons (δ 45–60 ppm) .
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IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1680 cm⁻¹) .
Synthetic Methodologies and Optimization
Domino 6π-Electrocyclization/Diels-Alder Strategy
A high-yield route involves the domino sequence developed by Hoffmann et al., utilizing (E,Z,E)-1,3,5-hexatrienes as precursors :
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6π-Electrocyclization: Heating the triene at 200–215°C induces ring closure to form a cyclohexadiene intermediate.
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In Situ Diels-Alder Reaction: Trapping the diene with electron-deficient dienophiles (e.g., tetracyanoethylene) yields the tricyclic core.
Critical Parameters:
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Temperature Control: Sustained heating ≥200°C ensures complete electrocyclization but risks decomposition .
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Dienophile Selection: Tetracyanoethylene (TCNE) achieves 78% cycloadduct yield, outperforming N-phenylmaleimide (60%) .
Table 2: Reaction Yields with Selected Dienophiles
| Dienophile | Yield (%) | Conditions |
|---|---|---|
| Tetracyanoethylene | 78 | Thermal, 1 h |
| N-Phenylmaleimide | 60 | 10 kbar, RT |
| Dimethyl Acetylenedicarboxylate | 47 | Reflux, toluene |
Post-Functionalization Techniques
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N-Alkylation: Introducing the ethyl group at N11 via nucleophilic substitution on a brominated precursor.
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Ring Expansion: Treating cyclopentene-annelated derivatives with dehydrogenation agents generates aromatic analogs .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiling
In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), correlating with observed anti-inflammatory activity in murine macrophages (IC₅₀ = 18 μM).
Antiproliferative Effects
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HCT-116 Colon Cancer Cells: 40% growth inhibition at 50 μM after 72 h exposure.
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Synergy with Doxorubicin: Combination index (CI) = 0.82 at 25 μM, suggesting additive effects .
Future Research Trajectories
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Synthetic Chemistry:
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Pharmacology:
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Materials Science:
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